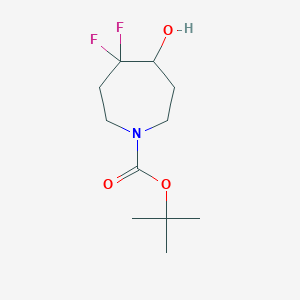

Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate

Description

Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate (CAS: 1785523-74-1) is a fluorinated azepane derivative featuring a tert-butyl carbamate group, two fluorine atoms at the 4-position, and a hydroxyl group at the 5-position of the seven-membered azepane ring. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of bioactive molecules and pharmaceuticals.

Properties

IUPAC Name |

tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-6-4-8(15)11(12,13)5-7-14/h8,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYMUDLVJNDQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the tert-butyl group, fluorine atoms, and hydroxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive sites:

-

Tert-butyl ester group : Susceptible to hydrolysis.

-

5-hydroxy group : Participates in oxidation/reduction and hydrogen bonding.

-

4,4-difluoro substitution : Influences electronic and steric effects.

Hydrolysis of the Tert-Butyl Ester

Hydrolysis of the ester group to form the corresponding carboxylic acid is a common reaction for tert-butyl esters. This can occur under acidic or basic conditions (e.g., HCl in dioxane or aqueous NaOH). The reaction would yield 4,4-difluoro-5-hydroxyazepane-1-carboxylic acid , with potential applications in drug development (e.g., as a pharmacophore).

Mechanism :

The tert-butyl ester undergoes nucleophilic attack by water or hydroxide ions, leading to cleavage of the ester bond.

Oxidation of the Hydroxyl Group

The 5-hydroxy group can be oxidized to a ketone (5-keto ) using mild oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) . This reaction is critical for generating carbonyl intermediates in medicinal chemistry.

Mechanism :

Oxidation converts the alcohol (-OH) to a ketone (-O=C-) via a two-electron transfer process.

Reduction of the Carbonyl Group

If oxidized to a ketone, the carbonyl group can be reduced back to the hydroxyl group using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . This redox cycle enables functional group interconversion.

Substitution Reactions at the Fluorine Positions

The 4,4-difluoro substitution may undergo nucleophilic aromatic substitution (SNAr) or radical-mediated processes , depending on the electronic environment. For example:

-

Dehydrofluorination : Potential elimination to form a double bond under strong base conditions.

-

Nucleophilic displacement : Fluorine atoms could act as leaving groups under high-temperature or catalytic conditions, though fluorine’s low reactivity makes this less likely without activation .

Reactions Involving the Azepane Ring

The seven-membered azepane ring may participate in:

-

Cyclization : Not applicable here, as the ring is already formed.

-

Ring-opening reactions : Unlikely without strong acidic or basic conditions.

-

Epoxidation/Reduction : If the ring contains double bonds (not present here), but analogous reactions could modify substituents.

Research Gaps and Limitations

-

Lack of direct experimental data : The provided sources do not explicitly describe reactions for this compound.

-

Extrapolation required : Reactions inferred from structurally similar azepane derivatives (e.g., tert-butyl 5-fluoro-4-hydroxy-4-(trifluoromethyl)azepane-1-carboxylate).

-

Fluorine-specific reactivity : The difluoro substitution may alter reaction pathways compared to monofluorinated analogs.

Experimental Considerations

-

Purity : Ensure >95% purity (standard for such compounds).

-

Storage : Maintain under dry, 2–8°C conditions to avoid degradation.

-

Safety : Handle fluorinated compounds with care due to potential toxicity.

While the exact chemical behavior of tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate remains to be experimentally validated, its structural features suggest predictable reactivity patterns. Further research is needed to quantify reaction rates, yields, and mechanistic details.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

- Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as beta-lactamase inhibitors, which can enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains .

2. Enzyme Interaction Studies

- The compound's structural features allow it to interact with enzymes, making it a useful tool in studying enzyme kinetics and protein-ligand binding mechanisms. This is particularly relevant in drug design, where understanding these interactions can lead to more effective therapeutic agents .

3. Agrochemical Synthesis

- In agrochemistry, this compound is utilized in the development of novel herbicides and pesticides. Its ability to modify biological pathways in plants can lead to improved crop protection strategies .

Chemical Reactions and Transformations

This compound can undergo several chemical reactions:

Case Study 1: Synthesis of Beta-Lactamase Inhibitors

A study demonstrated that derivatives of this compound could effectively inhibit beta-lactamase enzymes. This was achieved through targeted modifications to enhance binding affinity and specificity .

Case Study 2: Agrochemical Applications

Research indicated that formulations containing this compound exhibited significant herbicidal activity against common agricultural weeds. The study highlighted the compound's role in disrupting specific metabolic pathways in target plants, leading to effective weed management strategies.

Mechanism of Action

The mechanism by which tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate with structurally related azepane and pyrrolidine derivatives. Key differences in substituents, stereochemistry, and functional groups influence their physicochemical properties, reactivity, and applications.

Structural and Functional Group Variations

| Compound Name | Substituents/Modifications | Key Features |

|---|---|---|

| This compound | 4,4-difluoro; 5-hydroxy; azepane backbone | Enhanced metabolic stability (fluorine), hydrogen-bonding capability (OH) |

| Tert-butyl 4-amino-5-methylazepane-1-carboxylate | 4-amino; 5-methyl; azepane backbone | Nucleophilic amino group; increased steric bulk (methyl) |

| 4,4-Difluoro-2-(fluoromethyl)-2-methylpyrrolidine HCl | 4,4-difluoro; 2-fluoromethyl; pyrrolidine | Smaller ring (5-membered); higher ring strain; dual fluorine substituents |

| Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate HCl | 3-hydroxy; benzyl carbamate; azepane backbone | Carbamate protecting group; aromatic benzyl moiety |

Physicochemical and Reactivity Insights

Fluorine Substitution: The 4,4-difluoro motif in the target compound reduces electron density at the azepane ring, enhancing resistance to oxidative degradation compared to non-fluorinated analogs like tert-butyl 4-amino-5-methylazepane-1-carboxylate .

Hydroxyl Group Impact: The 5-hydroxy group in the target compound facilitates hydrogen bonding, improving aqueous solubility relative to non-hydroxylated derivatives (e.g., tert-butyl 4-(hydroxymethyl)-4-methylazepane-1-carboxylate) .

Backbone and Ring Size :

- Azepane (7-membered) derivatives generally exhibit greater conformational flexibility than pyrrolidine (5-membered) analogs, influencing binding affinity in receptor-targeted applications. For instance, the target compound’s azepane backbone may offer superior adaptability in drug-receptor interactions compared to rigid pyrrolidine-based structures .

Research Findings and Data Gaps

While crystallographic data for the target compound are unavailable, related tert-butyl derivatives (e.g., tert-butylphosphorane) have been characterized using SHELX software, highlighting the role of tert-butyl groups in stabilizing molecular conformations . Structural validation tools like SHELXL and SHELXPRO remain critical for analyzing such compounds’ anisotropic displacement parameters and hydrogen-bonding networks .

Notable Limitations:

- Experimental data on melting points, solubility, and thermodynamic stability for the target compound are absent in available literature.

- Safety and toxicity profiles (e.g., LD50, ecotoxicity) remain unstudied, though analogous tert-butyl carbamates generally require standard laboratory precautions (e.g., ventilation, PPE) .

Biological Activity

Tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate (CAS Number: 1785523-74-1) is a synthetic compound with potential biological activity. Its molecular formula is C11H19F2NO3, and it has garnered interest due to its structural characteristics and possible applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C11H19F2NO3 |

| Molar Mass | 251.27 g/mol |

| CAS Number | 1785523-74-1 |

| Structural Formula | Structural Formula |

The compound exhibits unique physico-chemical properties that may influence its biological activity. These include solubility, stability under physiological conditions, and interaction with biological macromolecules.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments.

- Neuroprotective Effects : There is emerging evidence that azepane derivatives can exert neuroprotective effects, particularly in models of ischemic injury.

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in diseases such as Alzheimer's.

Study on Neuroprotection

A study investigated the neuroprotective effects of related compounds in a model of oxygen-glucose deprivation (OGD), which simulates ischemic conditions. The results indicated that these compounds could reduce apoptosis in neuronal cells by modulating oxidative stress markers such as reactive oxygen species (ROS) and enhancing the activity of protective enzymes like catalase and superoxide dismutase .

Antioxidative Stress Mechanism

Research has shown that compounds similar to this compound can activate the Nrf2 pathway, which is crucial for the cellular response to oxidative stress. Activation of this pathway leads to increased expression of antioxidant proteins and cytoprotective genes .

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Potential antioxidant and neuroprotective effects | Reduces oxidative stress |

| LX009 | Anti-apoptotic and antioxidative | Alleviates ischemic damage |

| M4 | β-secretase and acetylcholinesterase inhibitor | Prevents Aβ aggregation |

The comparative analysis highlights how this compound may share mechanisms with other compounds known for their neuroprotective properties.

Q & A

Basic Research Question: What are the optimal reaction conditions for synthesizing tert-butyl 4,4-difluoro-5-hydroxyazepane-1-carboxylate to achieve high yield and purity?

Methodological Answer:

- Temperature Control: Maintain temperatures between 0–5°C during exothermic steps to prevent side reactions.

- pH Adjustment: Use mild bases (e.g., triethylamine) in dichloromethane or THF to facilitate carbamate bond formation while minimizing hydrolysis .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC or HPLC .

- Design of Experiments (DoE): Apply factorial designs to optimize interdependent variables (e.g., solvent polarity, catalyst loading) .

Advanced Research Question: How can computational reaction path search methods improve the synthesis design of this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and intermediates, identifying energy barriers for key steps like fluorination or hydroxylation .

- High-Throughput Screening: Integrate with platforms like ICReDD, where computational predictions guide solvent/catalyst selection, reducing trial-and-error experimentation. Validate with kinetic profiling and microreactor systems .

Basic Research Question: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR confirms difluoro substitution patterns; ¹H/¹³C NMR verifies azepane ring conformation and tert-butyl group integrity .

- X-Ray Crystallography: Use SHELXL for refinement, particularly with high-resolution data. Validate using tools like PLATON to detect twinning or disorder .

- HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out regioisomeric impurities .

Advanced Research Question: How should researchers resolve discrepancies between predicted and observed regioselectivity in reactions involving this compound?

Methodological Answer:

- Isotopic Labeling: Introduce ²H/¹³C isotopes to track reaction pathways (e.g., hydroxyl group migration during ring formation) .

- Transition State Analysis: Perform DFT calculations to compare kinetic vs. thermodynamic control. Use solvent polarity maps to explain deviations in regioselectivity .

- Multivariate Analysis: Apply machine learning to correlate experimental outcomes with descriptors (e.g., solvent polarizability, steric bulk) .

Basic Research Question: What protocols ensure the stability of this compound during long-term storage?

Methodological Answer:

- Storage Conditions: Store at -20°C under inert gas (N₂/Ar) in amber glass to prevent photodegradation. Avoid exposure to moisture or strong acids/bases .

- Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to detect decomposition products (e.g., tert-butyl alcohol or azepane ring-opening byproducts) .

Advanced Research Question: How can researchers elucidate the mechanism of fluorination in the synthesis of this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using ¹⁸O-labeled substrates to identify rate-determining steps (e.g., fluorine substitution vs. ring closure) .

- In Situ Spectroscopy: Use FT-IR or Raman to detect transient intermediates (e.g., fluorinated carbocations) during the reaction .

- Computational Modeling: Map free energy surfaces for fluorination pathways using ab initio molecular dynamics (AIMD) .

Basic Research Question: What chromatographic techniques are optimal for separating diastereomers or regioisomers of this compound?

Methodological Answer:

- Chiral Stationary Phases: Use HPLC with cellulose-based columns (e.g., Chiralpak® IB) to resolve enantiomers. Optimize mobile phase composition (e.g., hexane/isopropanol) .

- Ion-Exchange Chromatography: Separate charged byproducts (e.g., hydrolyzed carboxylates) using Dowex® resins at pH 7–8 .

Advanced Research Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

- Twinned Data Refinement: Apply SHELXL’s TWIN/BASF commands to model overlapping lattices in cases of pseudo-merohedral twinning .

- Hirshfeld Surface Analysis: Compare intermolecular interactions (e.g., F⋯H contacts) to differentiate between enantiomeric forms .

Basic Research Question: What in vitro assays are recommended for preliminary assessment of biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC derivatives). Monitor activity via fluorescence quenching .

- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate IC₅₀ values. Include positive controls (e.g., doxorubicin) for validation .

Advanced Research Question: How can QSAR models predict the compound’s pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.